1-Phenyl-4-(pyrrolidin-3-ylmethyl)-1H-pyrazole is a compound classified under the pyrazole family, which is known for its diverse biological activities. The compound has garnered attention in medicinal chemistry due to its potential therapeutic applications. It is characterized by a phenyl group and a pyrrolidine moiety attached to the pyrazole ring, contributing to its unique chemical properties.
The compound's chemical structure can be represented by the molecular formula and a molecular weight of 213.28 g/mol. Its CAS registry number is 1211521-96-8, which is used for identification in chemical databases . Pyrazoles are often utilized in the development of pharmaceuticals, particularly in areas such as anti-inflammatory and analgesic agents.
The synthesis of 1-phenyl-4-(pyrrolidin-3-ylmethyl)-1H-pyrazole can be approached through several methods, typically involving the reaction of appropriate precursors. One common method involves the condensation reaction between a substituted pyrazole and an aldehyde derivative of pyrrolidine.
A general procedure includes:
The molecular structure of 1-phenyl-4-(pyrrolidin-3-ylmethyl)-1H-pyrazole features a five-membered pyrazole ring fused with a phenyl group at one position and a pyrrolidine ring at another. The structural representation can be outlined as follows:
The structure can be visualized using chemical drawing software or databases that provide 2D or 3D representations .
1-Phenyl-4-(pyrrolidin-3-ylmethyl)-1H-pyrazole can participate in various chemical reactions typical of pyrazoles, including:
These reactions are significant for modifying the compound to enhance its biological activity or to synthesize derivatives for further study .
The mechanism of action of 1-phenyl-4-(pyrrolidin-3-ylmethyl)-1H-pyrazole is largely dependent on its interaction with biological targets. Pyrazoles are known to affect various biochemical pathways by inhibiting specific enzymes or receptors.
For example:
The physical properties of 1-phenyl-4-(pyrrolidin-3-ylmethyl)-1H-pyrazole include:
Chemical properties include:
Data on boiling point, melting point, and density are not readily available but are crucial for practical applications .
1-Phenyl-4-(pyrrolidin-3-ylmethyl)-1H-pyrazole has potential applications in various fields:
Research into this compound could lead to significant advancements in therapeutic strategies targeting inflammation-related diseases .
Pyrazole heterocycles constitute a privileged scaffold in drug design, ranking as the forty-fourth most common heterocycle in FDA-approved pharmaceuticals [2]. This five-membered ring system, characterized by two adjacent nitrogen atoms within its aromatic structure, provides exceptional versatility for molecular interactions [10]. The intrinsic hydrogen-bonding capacity of the pyrazole ring (-N-N(H)- motif) enables complex formation through simultaneous proton donation and acceptance [8]. Pyrazole-containing drugs demonstrate therapeutic relevance across diverse categories, including celecoxib (COX-2 inhibition), CDPPB (antipsychotic), rimonabant (anti-obesity), and betazole (H₂-receptor agonism) [1]. Their broad utility stems from the scaffold's structural tunability—positions 1, 3, 4, and 5 permit strategic substitution to optimize target affinity and pharmacokinetic properties [9].
The medicinal chemistry journey of 1-phenylpyrazole derivatives began with Ludwig Knorr's pioneering synthesis of pyrazoles in 1883 via cyclocondensation reactions [1] [10]. This foundational work established the Knorr-type reaction paradigm, wherein 1,3-dicarbonyl compounds undergo cyclocondensation with hydrazines or derivatives to yield substituted pyrazoles [1]. The introduction of the phenyl group at N1 emerged as a critical design strategy, enhancing both metabolic stability and hydrophobic interactions with biological targets [7].
Table 1: Structural Evolution of 1-Phenylpyrazole Derivatives
Structural Feature | Synthetic Approach | Medicinal Significance |
---|---|---|
1-Phenyl-3,5-dimethylpyrazole | Classical Knorr condensation of phenylhydrazine with acetylacetone | Early model compound demonstrating enhanced lipophilicity and crystallinity |
1-Phenyl-4-acylpyrazoles | Vilsmeier-Haack formylation or Friedel-Crafts acylation | Enabled exploration of electronic effects at C4 for target affinity modulation |
1-Phenyl-4-hetarylmethylpyrazoles | Transition-metal catalyzed cross-coupling (e.g., Suzuki-Miyaura) | Improved three-dimensional diversity and spatial occupation of pharmacophore space |
1-Phenyl-4-(pyrrolidin-3-ylmethyl)-1H-pyrazole | Reductive amination or nucleophilic substitution on 4-halomethyl precursors | Combined conformational restraint with basic center for salt formation and enhanced solubility |
Contemporary medicinal chemistry leverages regioselective synthesis to access 1,4-disubstituted variants. Modern approaches include:
The structural progression culminated in C4-aminomethyl derivatives like 1-phenyl-4-(pyrrolidin-3-ylmethyl)-1H-pyrazole, which incorporates a sp³-hybridized carbon linker and basic nitrogen of the pyrrolidine ring. This design merges the planar aromatic pharmacophore with a three-dimensional, conformationally constrained amine—addressing limitations of earlier generations through improved solubility and target engagement versatility [5] [9].
The pyrrolidin-3-ylmethyl moiety confers distinctive stereoelectronic and conformational properties to heterocyclic pharmacophores. As a saturated five-membered nitrogen heterocycle, pyrrolidine exhibits sp³-hybridization and non-planar ring geometry, enabling enhanced three-dimensional coverage versus flat aromatic systems [5]. This scaffold ranks among the top five non-aromatic nitrogen heterocycles in FDA-approved drugs, present in 37 therapeutics including meropenem, ertapenem, and relebactam [4] [5].
Table 2: Physicochemical Properties of Pyrrolidine Versus Related Scaffolds
Parameter | Pyrrolidine | Pyrrole | Cyclopentane |
---|---|---|---|
Dipole Moment (D) | 1.41 | 2.93 | 0.07 |
LogP | 0.46 | 0.75 | 3.00 |
LogS (aq. sol.) | 0.85 | -0.17 | -2.64 |
Polar Surface Area (Ų) | 16.5 | 14.0 | 0 |
H-Bond Donors | 1.0 (NH) | 1.0 (NH) | 0 |
H-Bond Acceptors | 1.5 | 0.5 | 0 |
Key structural advantages of the pyrrolidin-3-ylmethyl group include:
When conjugated to the pyrazole C4 position via a methylene linker, the pyrrolidine ring creates an extended cation-preferring pharmacophore. This structural arrangement is exemplified in 1-phenyl-4-(pyrrolidin-3-ylmethyl)-1H-pyrazole, where the protonatable nitrogen (pKa ~10-11) facilitates interactions with aspartate/glutamate residues in enzyme binding sites, while the hydrophobic phenyl-pyrazole moiety occupies adjacent lipophilic pockets. This hybrid architecture merges the π-excess character of pyrazole with the three-dimensional diversity of pyrrolidine—addressing limitations of planar drug candidates [5] [8].
The synthetic accessibility of pyrrolidinylmethylpyrazoles further underpins their utility. Key routes include:
These synthetic strategies enable efficient exploration of structure-activity relationships around both the pyrazole core and pyrrolidine moiety, cementing 1-phenyl-4-(pyrrolidin-3-ylmethyl)-1H-pyrazole as a versatile template for lead optimization across therapeutic areas.
CAS No.: 855-19-6
CAS No.: 705930-02-5
CAS No.: 18326-62-0
CAS No.: 8062-00-8
CAS No.: 403640-27-7
CAS No.: 29733-86-6